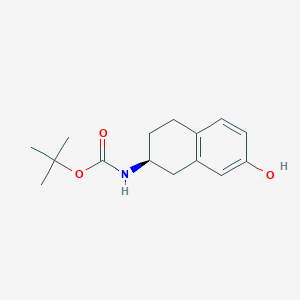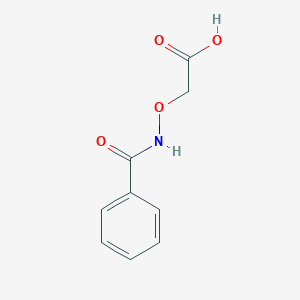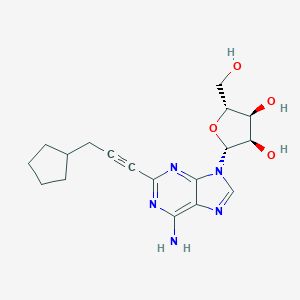
N-Homogeranyl-mff
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Homogeranyl-mff typically involves the reaction of homogeranyl bromide with N-methyl-N’-farnesylformamidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Homogeranyl-mff undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of azides and other substituted derivatives.
科学研究应用
N-Homogeranyl-mff has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
作用机制
The mechanism of action of N-Homogeranyl-mff involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme geranylgeranyl diphosphate synthase (GGDPS), which plays a crucial role in the isoprenoid biosynthetic pathway. By inhibiting GGDPS, this compound disrupts the synthesis of geranylgeranyl diphosphate (GGPP), leading to reduced protein geranylgeranylation. This inhibition affects various cellular processes, including protein trafficking, cell signaling, and apoptosis .
相似化合物的比较
N-Homogeranyl-mff can be compared with other similar compounds, such as:
Geranylgeranyl diphosphate (GGPP): A key intermediate in the isoprenoid biosynthetic pathway.
Farnesyl diphosphate (FPP): Another important intermediate in the same pathway.
Homogeranyl triazole bisphosphonates: Compounds with similar inhibitory effects on GGDPS
Uniqueness
This compound is unique due to its dual homogeranyl and farnesyl groups, which confer distinct chemical and biological properties. Its ability to inhibit GGDPS with high specificity and potency makes it a valuable tool in scientific research and potential therapeutic applications .
属性
CAS 编号 |
147315-58-0 |
|---|---|
分子式 |
C28H48N2 |
分子量 |
412.7 g/mol |
IUPAC 名称 |
N-[(3E)-4,8-dimethylnona-3,7-dienyl]-N-methyl-N'-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]methanimidamide |
InChI |
InChI=1S/C28H48N2/c1-24(2)13-9-15-26(5)17-11-18-28(7)20-21-29-23-30(8)22-12-19-27(6)16-10-14-25(3)4/h13-14,17,19-20,23H,9-12,15-16,18,21-22H2,1-8H3/b26-17+,27-19+,28-20+,29-23? |
InChI 键 |
PYSOMVKWLNTIIA-VETHCYCDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CN=CN(C)CC/C=C(\C)/CCC=C(C)C)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C |
同义词 |
N-homogeranyl-MFF N-homogeranyl-N-methyl-N'-farnesylformamidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2](/img/structure/B125699.png)
